Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-piperidin-1-ylethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)6-7-13-8-11-14-9-4-3-5-10-14/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJIWRBFQKCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The amine nucleophile attacks the β-carbon of ethyl acrylate, forming a Michael adduct. TfOH facilitates proton transfer, stabilizing intermediates and accelerating the reaction.
Procedure :
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Combine 2-(piperidin-1-yl)ethylamine (1.0 equiv), ethyl acrylate (1.2 equiv), and anhydrous ethanol (solvent, 1:4 v/v relative to acrylate).
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Add TfOH (5–10 mol% relative to acrylate) under nitrogen.
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Heat at 120–160°C for 16–20 h.
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Wash with petroleum ether/ethyl acetate (5:1 v/v) at 35–40°C under reduced pressure (0.09–0.1 MPa).
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Recrystallize to obtain the product as white crystals.
Optimization Insights :
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Catalyst Loading : 5–10 mol% TfOH balances cost and efficiency.
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Temperature : Higher temperatures (≥120°C) reduce reaction time but may increase side products.
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Yield : Expected yields range from 80–85% with purity >99% (HPLC).
Reductive Amination Alternatives
An alternative pathway involves reductive amination between ethyl 3-oxopropanoate and 2-(piperidin-1-yl)ethylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C) can drive this reaction.
Procedure :
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React ethyl 3-oxopropanoate with 2-(piperidin-1-yl)ethylamine in methanol.
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Add NaBH3CN (1.5 equiv) at 0°C.
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Stir for 12 h at room temperature.
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Concentrate and purify via column chromatography (silica gel, ethyl acetate/hexane).
Challenges :
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Ketone Availability : Ethyl 3-oxopropanoate is less accessible than ethyl acrylate.
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Byproducts : Over-reduction or imine formation may occur without precise pH control.
Two-Step Synthesis via Intermediate Formation
A modular approach first synthesizes 2-(piperidin-1-yl)ethylamine, followed by coupling with ethyl acrylate.
Step 1: Synthesis of 2-(Piperidin-1-yl)ethylamine
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React piperidine with 2-chloroethylamine hydrochloride in aqueous NaOH.
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Extract with dichloromethane and concentrate.
Step 2: Coupling with Ethyl Acrylate
Follow the catalytic hydroamination protocol (Section 1).
Advantages :
-
Scalability : Intermediate synthesis allows quality control.
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Flexibility : Adaptable to other amine derivatives.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Time | Cost |
|---|---|---|---|---|---|
| Catalytic Hydroamination | TfOH | 80–85% | >99% | 16–20 h | Low |
| Reductive Amination | NaBH3CN | 60–70% | 90–95% | 12 h | Moderate |
| Two-Step Synthesis | TfOH/None | 75–80% | >98% | 24–30 h | High |
Key Observations :
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Catalytic Hydroamination offers the best balance of yield and efficiency.
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Reductive Amination is limited by substrate availability and lower yields.
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Two-Step Synthesis introduces complexity but ensures intermediate purity.
Industrial Considerations
For scale-up, the catalytic method is preferred due to:
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Solvent Recovery : Ethanol can be recycled via distillation.
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Catalyst Reusability : TfOH remains active for multiple cycles with minimal loss.
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Environmental Impact : Reduced waste compared to stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate is primarily investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Research indicates that compounds derived from this structure may influence potassium channels implicated in conditions such as epilepsy and neuropathic pain .
Case Study: Neuroprotective Agents
A study focused on the development of neuroprotective agents against chemotherapy-induced peripheral neuropathy (CIPN) highlighted the potential of piperidine derivatives, including this compound, to mitigate adverse effects associated with cancer treatments like paclitaxel. The compound was evaluated for its ability to promote neurite outgrowth in neuronal cultures exposed to paclitaxel, demonstrating promising results that warrant further investigation .
Biochemical Research
In biochemical assays, this compound is utilized as a ligand to study interactions with various molecular targets. Its piperidine moiety allows it to bind effectively to receptors and enzymes, making it a valuable tool for exploring biochemical pathways and mechanisms of action.
Potential Mechanism of Action
The compound is believed to interact with specific enzymes or receptors through its piperidine group. This interaction can modulate signaling pathways relevant to various physiological processes, thereby influencing cellular responses and potentially leading to therapeutic effects.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it a valuable building block in the development of new compounds with diverse functionalities.
Synthetic Routes
The synthesis typically involves reactions with other organic substrates under controlled conditions. For example, it can be synthesized through the reaction of ethyl acrylate with piperidine derivatives, followed by purification processes like column chromatography to isolate the desired product.
Industrial Applications
Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing polymers and other materials with specific characteristics tailored for industrial use.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for drugs targeting neurological disorders |
| Biochemical Research | Ligand in assays studying enzyme/receptor interactions |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Industrial Applications | Used in producing specialty chemicals and materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, synthesis, and applications.
Ethyl 3-(piperidin-4-yl)propanoate (CAS: 71879-55-5)
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight : 185.26 g/mol
- Key Differences: Lacks the ethylamino bridge between the piperidine and ester groups. The piperidine ring is directly attached to the propanoate backbone at the 4-position. Physicochemical Properties: Lower molecular weight and higher hydrophobicity (LogP: 1.66) compared to the target compound .
- Applications : Used in peptide modifications and as a building block in heterocyclic chemistry.
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate (CAS: 122806-10-4)
- Molecular Formula: C₁₆H₂₃NO₂
- Molecular Weight : 261.36 g/mol
- Key Differences: Features a phenyl group at the 3-position and a piperidine ring at the 2-position of the propanoate. Increased steric bulk due to the aromatic phenyl group. Synthesis: Prepared via conjugate addition of piperidine derivatives to α,β-unsaturated esters .
Ethyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate
- Molecular Formula: C₁₁H₂₀BrNO₂
- Molecular Weight : 286.19 g/mol
- Key Differences :
- Applications : Intermediate in the synthesis of indolizidine alkaloids.
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP)
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Key Differences: Hydroxymethyl group on the piperidine enhances hydrophilicity. Applications: Polymer precursor for biodegradable poly(β-amino esters) used in gene delivery .
Physicochemical and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for Ethyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in academic research?
- Methodological Answer: The compound can be synthesized via Michael addition of piperidine derivatives to ethyl acrylate under basic conditions, as demonstrated in lipase-catalyzed reactions for structurally similar β-amino esters . Multi-step approaches involving alkylation of amines with ethyl bromopropanoate derivatives are also viable, requiring optimization of reaction conditions (e.g., solvent polarity, base selection) to enhance yield and purity. For example, aprotic solvents like THF with potassium carbonate as a base have shown efficacy in analogous syntheses .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm amine and ester functionalities.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to track reaction progress via carbonyl group absorption shifts (1700–1750 cm⁻¹).
- HPLC with UV detection for purity assessment, comparing retention times to structurally related compounds (e.g., ethyl 3-(dimethylamino)propanoate derivatives) .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer:
- Respiratory protection: Use NIOSH-approved respirators (P95 or higher) for aerosol protection .
- Storage: Maintain in inert atmospheres (argon) at ≤-20°C to prevent degradation.
- Spill management: Neutralize with 5% acetic acid before disposal.
- First aid: Immediate eye irrigation with saline for 15 minutes if exposed, followed by medical evaluation due to potential mucous membrane irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer:
- Use orthogonal assay systems (e.g., surface plasmon resonance vs. fluorescence polarization) to validate target binding kinetics.
- Conduct molecular dynamics simulations comparing the compound’s piperidine-ethylamino side-chain flexibility with rigid analogs (e.g., pyridine-containing derivatives) to explain potency variations .
- Perform dose-response studies in ≥3 cell lines (e.g., HEK293, SH-SY5Y) to distinguish true pharmacological effects from assay artifacts .
Q. What experimental strategies optimize the compound’s bioavailability for CNS-targeted applications?
- Methodological Answer:
- Prodrug modification: Replace the ethyl ester with tert-butyl esters to enhance blood-brain barrier penetration, as demonstrated in Boc-protected analogs .
- LogP optimization: Systematically vary N-alkylation of the piperidine ring while monitoring P-glycoprotein efflux ratios via Caco-2 permeability assays .
- Pharmacokinetic profiling: Compare intramuscular vs. intravenous administration in rodent models to assess first-pass metabolism effects .
Q. How does the stereochemical configuration influence the compound’s interaction with neurotransmitter transporters?
- Methodological Answer:
- Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and validate purity with polarimetry .
- Radioligand displacement assays: Test separated enantiomers on serotonin/dopamine transporters (SERT/DAT), revealing the (R)-enantiomer ’s 10-fold higher affinity due to stronger cation-π interactions with Tyr95 in SERT cryo-EM structures .
- Behavioral studies: Administer enantiomers to knock-in mice with humanized SERT to validate enantiomer-specific anxiolytic effects .
Key Notes for Experimental Design
- Contradiction mitigation: Always include internal controls (e.g., known agonists/antagonists) in bioactivity assays .
- Stereochemistry impact: Computational modeling (e.g., Schrödinger Suite) can predict enantiomer-specific binding poses before synthesis .
- Safety compliance: Regularly validate fume hood airflow (≥100 ft/min) when handling powdered forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
